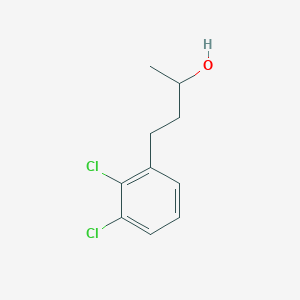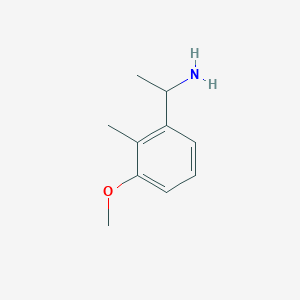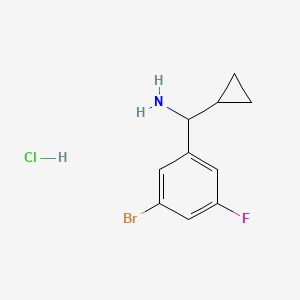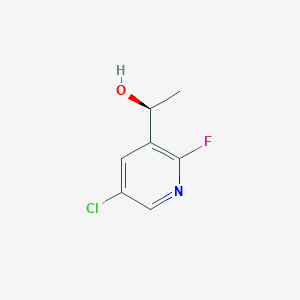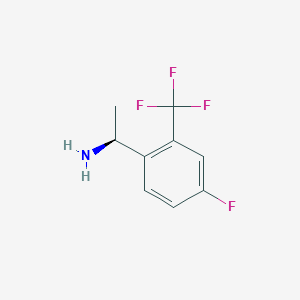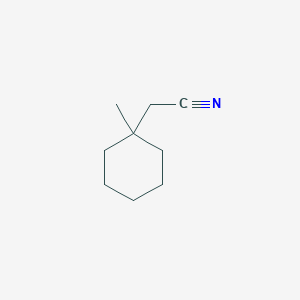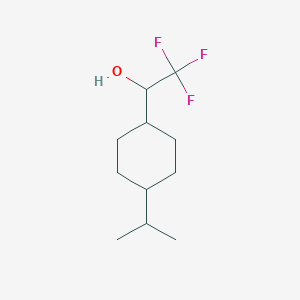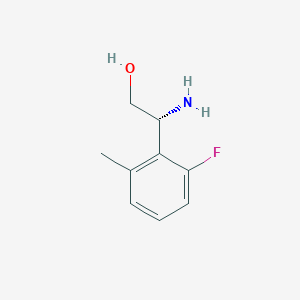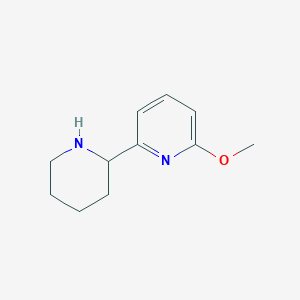
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one is a compound of interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one typically involves the reaction of isoquinoline derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyltrimethylsilane and isoquinoline-1-carbaldehyde in the presence of a fluoride source such as tetrabutylammonium fluoride. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures, followed by warming to room temperature and quenching with dilute hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol: Similar structure but with a diol group instead of a ketone.
2,2,2-Trifluoro-1-(isoquinolin-3-yl)ethan-1-one: Isoquinoline ring substituted at a different position.
Uniqueness
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one is unique due to its specific substitution pattern on the isoquinoline ring, which can lead to different reactivity and applications compared to its analogs .
特性
分子式 |
C11H6F3NO |
|---|---|
分子量 |
225.17 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-isoquinolin-5-ylethanone |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)10(16)9-3-1-2-7-6-15-5-4-8(7)9/h1-6H |
InChIキー |
HZDFEPZTYRZPHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


